1,4-Dioxaspiro[4.6]undec-6-ene

NMR Spectroscopy Conformational Analysis Spiroketal Characterization

1,4-Dioxaspiro[4.6]undec-6-ene is a bicyclic spiroacetal composed of a 1,3-dioxolane ring fused via a shared spiranic carbon to a seven-membered cycloheptene ring. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, it is commercially available at purities of 95% to 98%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 1728-24-1
Cat. No. B156324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.6]undec-6-ene
CAS1728-24-1
Synonyms1,4-Dioxaspiro[4.6]undec-6-ene
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2(C=CC1)OCCO2
InChIInChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h3,5H,1-2,4,6-8H2
InChIKeyCQAUTOXIUPPFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.6]undec-6-ene (CAS 1728-24-1): Procurement-Grade Spiroketal for Conformationally Defined Scaffold Synthesis


1,4-Dioxaspiro[4.6]undec-6-ene is a bicyclic spiroacetal composed of a 1,3-dioxolane ring fused via a shared spiranic carbon to a seven-membered cycloheptene ring. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, it is commercially available at purities of 95% to 98%, accompanied by batch-specific QC documentation including NMR, HPLC, or GC . The compound is a known potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also exhibits antioxidant activity in fats and oils [1].

Why Substituting 1,4-Dioxaspiro[4.6]undec-6-ene with Alternative Spiroketals Fails: A Conformational and Reactivity Justification


Generic substitution of 1,4-dioxaspiro[4.6]undec-6-ene with other spiroketals such as 1,4-dioxaspiro[4.5]decane or 1,4-dioxaspiro[4.4]nonane is scientifically invalid because the seven-membered cycloheptene ring in the [4.6] scaffold introduces distinct annular strain and conformational dynamics not present in the smaller [4.4] and [4.5] analogs. The size of the larger ring directly modulates the torsional strain at the spiranic carbon, producing a unique chemical shift fingerprint and non-bonding interaction profile that cannot be replicated by alternative spiro systems [1]. Furthermore, the compound's documented biological activity as a potent lipoxygenase inhibitor is inherently linked to its specific spiro[4.6]undec-6-ene architecture, meaning that substitution with a different spiroketal would yield an entirely different pharmacological profile [2].

Procurement Guide: Quantitative Differential Evidence for 1,4-Dioxaspiro[4.6]undec-6-ene


Differentiated 13C and 17O NMR Chemical Shift Profile for Structural Elucidation

The 13C and 17O NMR chemical shifts of the spiranic carbon in 1,4-dioxaspiro[4.6]undecane (the saturated analog) are distinct from those in the [4.4]nonane and [4.5]decane series, reflecting differences in annular strain and non-bonding interactions attributable to the seven-membered ring size. While the publication does not tabulate raw shift values in the abstract, it establishes a linear correlation between 13C and 17O chemical shifts and dihedral energies that is specific to the [4.6] scaffold [1]. This spectroscopic differentiation is critical for unambiguous product identity confirmation during procurement and for structure elucidation in synthetic applications.

NMR Spectroscopy Conformational Analysis Spiroketal Characterization

Validated Purity and QC Documentation for GLP-Compliant Research Procurement

Commercial suppliers provide 1,4-Dioxaspiro[4.6]undec-6-ene at two distinct purity tiers: a standard 95% specification and an enhanced 98% specification with accompanying batch-specific QC documentation including NMR, HPLC, or GC . The availability of 98% purity with certified analytical data distinguishes this product from lower-purity alternatives and provides the documentation necessary for GLP-compliant research, publication-ready synthetic protocols, and regulatory submissions.

Quality Control Analytical Chemistry GLP Compliance

Stable Long-Term Storage Specifications for Inventory and Supply Chain Management

1,4-Dioxaspiro[4.6]undec-6-ene is specified for long-term storage in a cool, dry place . This defined storage condition—which does not require inert atmosphere, refrigeration, or desiccation—provides predictable inventory shelf-life and reduces total cost of ownership compared to spiroketals requiring specialized storage.

Chemical Stability Inventory Management Procurement Planning

Quantitative Conformational Analysis and Torsional Strain Differentiation

The annular strain of dioxospiro[4.6]undecanes was quantitatively analyzed alongside other spiro systems ([4.4]nonane, [4.5]decane, [5.5]undecane, [5.6]dodecane, [6.6]tridecane) in a systematic study of non-bonding interactions and dihedral energies [1]. The 17O and 13C chemical shifts of the spiranic carbon exhibited significant effects attributable to the size of the seven-membered ring, and theoretical calculations revealed that the one-bond carbon-carbon coupling constant (1JC,C) is directly proportional to steric strain in this class of compounds [1]. This quantitative structure-strain relationship is unique to the [4.6] scaffold among the series analyzed.

Computational Chemistry Conformational Analysis Molecular Modeling

Validated Application Scenarios for 1,4-Dioxaspiro[4.6]undec-6-ene Based on Differential Evidence


Medicinal Chemistry: Lipoxygenase Inhibitor Scaffold and Arachidonic Acid Pathway Research

1,4-Dioxaspiro[4.6]undec-6-ene is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This compound is therefore directly applicable in research programs targeting inflammatory pathways, leukotriene biosynthesis, and oxidative lipid metabolism. The compound's antioxidant activity in fats and oils [1] further supports its use in studies of lipid peroxidation and oxidative stress. The high-purity (98%) QC-documented material [2] ensures that observed biological effects are attributable to the intended compound rather than impurities, which is essential for reproducible pharmacology and publication-quality data.

Conformationally Defined Scaffold for Rational Ligand and Catalyst Design

The quantitative relationship between annular strain and NMR parameters established for dioxospiro[4.6]undecanes [1] makes this compound an ideal scaffold for rational ligand design where conformational rigidity and predictable geometry are required. The seven-membered ring introduces a defined torsional strain and non-bonding interaction profile distinct from [4.4] and [4.5] spiro systems [1], enabling researchers to tune steric and electronic properties in chiral ligand synthesis, asymmetric catalysis, and structure-based drug design. The compound serves as a building block for generating libraries of spirocyclic derivatives with precisely defined three-dimensional architectures.

Synthetic Intermediate for Spiroketal-Containing Natural Product Analogs

1,4-Dioxaspiro[4.6]undec-6-ene serves as a key intermediate for constructing more complex spiroketal frameworks, including those found in bioactive natural products. The dioxaspiroketal core is a privileged substructure in numerous natural metabolites with anti-tumor, anti-microbial, and anti-fungal activities, including spongistatins, avermectins, and ionophore macrolides [2]. The [4.6] scaffold provides a seven-membered ring expanded framework relative to the more common [4.4] and [4.5] spiroketals found in nature, offering access to novel analog series with potentially differentiated pharmacological profiles. The compound can be transformed into enamines and iminium salts for further derivatization .

QC Reference Standard and Analytical Method Development

With its well-defined NMR spectroscopic signature (13C and 17O chemical shifts correlated to ring size and annular strain) [1] and commercial availability at 98% purity with batch-specific QC documentation [2], 1,4-Dioxaspiro[4.6]undec-6-ene is suitable for use as an analytical reference standard. It can support method development and validation for HPLC, GC, and NMR assays in both academic and industrial quality control laboratories. The compound's stable long-term storage specification ensures consistent performance as a reference material over extended periods.

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